Platinum disulfide can be classified as a transition metal dichalcogenide. Transition metal dichalcogenides are materials composed of transition metals and chalcogen elements (like sulfur, selenium, or tellurium). The compound can be synthesized through various chemical processes, which will be discussed in detail in the synthesis section.
The synthesis of platinum disulfide can be achieved through several methods:
Platinum disulfide adopts a layered structure similar to other transition metal dichalcogenides. The arrangement consists of layers of platinum atoms sandwiched between layers of sulfur atoms.
The layered structure contributes to its properties, such as electrical conductivity and catalytic activity.
Platinum disulfide participates in several chemical reactions:
The mechanism by which platinum disulfide acts as a catalyst involves several steps:
This catalytic process highlights the importance of surface area and active sites on platinum disulfide for enhancing reaction rates.
These properties make platinum disulfide suitable for various applications in catalysis and materials science.
Platinum disulfide (PtS₂) belongs to the emerging subclass of noble transition metal dichalcogenides (NTMDs), distinguished from widely studied group 6 TMDs (e.g., molybdenum disulfide (MoS₂)) by their unique electronic configurations. Early TMD research prioritized group 6 semiconductors due to their stability and direct bandgaps in monolayer forms. In contrast, group 10 NTMDs—including platinum disulfide, palladium disulfide (PdS₂)), platinum diselenide (PtSe₂)), and palladium diselenide (PdSe₂))—remained underexplored until advances in synthesis enabled reliable isolation of atomically thin layers [5]. This shift was driven by limitations in group 6 TMDs, such as restricted bandgap tunability and carrier mobility. Vacuum-based techniques like molecular beam epitaxy and physical vapor deposition later facilitated the synthesis of air-stable, large-area PtS₂ films, enabling fundamental studies of its electronic properties [3] [7]. Consequently, PtS₂ has transitioned from a geological curiosity to a strategically targeted material for next-generation optoelectronics and catalysis, reflecting a broader trend toward diversifying the 2D materials toolkit beyond group 6 elements [5].
Platinum disulfide occupies a critical niche in 2D materials science due to its exceptional layer-dependent bandgap and air stability. Unlike MoS₂, which transitions from an indirect bulk bandgap (~1.3 eV) to a direct monolayer bandgap (~1.9 eV), PtS₂ exhibits a reverse trend: its bandgap narrows from ~1.6 eV (monolayer) to ~0.25–0.3 eV (bulk) [3] [7]. This arises from strong interlayer coupling in PtS₂, where electronic states hybridize across layers more significantly than in group 6 TMDs [3]. Experimental validation via scanning tunneling spectroscopy (STS) confirms a bandgap of ~1.03 eV for 3.8 nm thick flakes (Fig. 1), illustrating its tunability between visible and infrared regimes [7]. Additionally, PtS₂ is a rare p-type semiconductor among TMDs, addressing a materials gap since most 2D semiconductors (e.g., MoS₂, WS₂) exhibit n-type behavior [2] [7]. This polarity enables complementary electronic designs unachievable with conventional TMDs.
Table 1: Electronic Properties of Platinum Disulfide Across Thicknesses
Thickness | Bandgap (eV) | Bandgap Type | Measurement Technique |
---|---|---|---|
Monolayer | ~1.6 | Indirect | Theoretical DFT [3] |
~3.8 nm (multilayer) | ~1.03 | Indirect | STS [7] |
Bulk | ~0.25–0.30 | Indirect | Optical absorption [3] |
Furthermore, PtS₂ exhibits ultrastrong nonlinear optical responses in the mid-infrared (MIR) range. Third-harmonic generation experiments reveal a nonlinear susceptibility χ⁽³⁾ of ~10⁻¹⁸ m²/V²—10× higher than MoS₂—making it ideal for MIR photonics, including frequency combs and coherent light sources [4]. Its broad spectral coverage bridges gaps between wide-bandgap 2D semiconductors (e.g., WS₂) and narrow-bandgap materials like graphene, enabling multi-functional optoelectronic platforms.
Structurally, platinum disulfide adopts a distorted 1T (octahedral) phase (space group: P-3m1) with in-plane lattice constants of a = b = 3.58 Å and an interlayer spacing of 4.87 Å [7]. This contrasts with the thermodynamically stable 2H (trigonal prismatic) phase of molybdenum disulfide and tungsten disulfide (Table 2). The 1T coordination in PtS₂ arises from the noble metal’s electronic configuration, favoring octahedral symmetry over prismatic coordination [3] [5].
Table 2: Structural and Electronic Comparison of PtS₂, MoS₂, and WS₂
Property | Platinum Disulfide | Molybdenum Disulfide | Tungsten Disulfide |
---|---|---|---|
Crystal Phase | 1T (octahedral) | 2H (trigonal prismatic) | 2H (trigonal prismatic) |
Lattice Constant (Å) | 3.58 | 3.16 | 3.15 |
Bandgap Type | Indirect (all thicknesses) | Indirect (bulk); Direct (monolayer) | Similar to MoS₂ |
Bandgap Range (eV) | 0.25 (bulk) – 1.6 (monolayer) | 1.3 (bulk) – 1.9 (monolayer) | 1.4 (bulk) – 2.1 (monolayer) |
Carrier Type | p-type | n-type | n-type |
Mobility (cm²/V·s) | >10³ (predicted) [2] | ~200 (experimental) | ~250 (experimental) |
Electronically, PtS₂’s layer-insensitive indirect bandgap diverges from MoS₂ and WS₂, where monolayers undergo indirect-to-direct transitions. This difference stems from PtS₂’s stronger interlayer orbital overlap, which persists even at monolayer limits [3]. Additionally, PtS₂ exhibits higher predicted carrier mobility (>10³ cm²/V·s) than MoS₂ (~200 cm²/V·s), attributed to reduced electron-phonon scattering in its 1T lattice [2]. However, experimental mobility measurements for PtS₂ remain limited, with initial studies reporting lower values (e.g., 0.027 cm²/V·s) due to defects in polycrystalline films [7].
In electrocatalysis, PtS₂’s metallic 1T′ phase (distorted 1T) enables efficient hydrogen evolution reaction (HER) activity rivaling platinum metal, while MoS₂ relies on edge sites or phase engineering for comparable performance [8]. This highlights PtS₂’s intrinsic advantages for energy applications. Nevertheless, challenges persist in phase-pure synthesis; sulfur-deficient conditions during growth often yield non-layered PtS instead of PtS₂ [7].
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